3-cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
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Biological Activity
3-Cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a unique compound belonging to the triazolone class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolone ring with a cyclobutyl group and a prop-2-en-1-yl substituent. The presence of these functional groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₄O |
Molecular Weight | 196.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazolone Ring : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Cyclobutyl Group : This is achieved through cyclization reactions involving cyclobutyl precursors.
- Alkylation with Propylene : The final step involves the introduction of the propylene group via alkylation reactions.
These synthetic routes can be optimized for yield and purity using advanced techniques such as chromatography.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Showed comparable results with an inhibition zone of 14 mm under similar conditions.
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry assays.
Case Studies
A recent study focused on the potential neuroprotective effects of triazolone derivatives similar to this compound. Researchers found that compounds containing similar structures could selectively activate TrkA and TrkB receptors in neuronal cell lines, leading to enhanced cell survival under stress conditions (Rogdakis et al., 2022).
Properties
IUPAC Name |
5-cyclobutyl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-7-13-10(14)12(2)9(11-13)8-5-4-6-8/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFBYZFOWWUTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC=C)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.